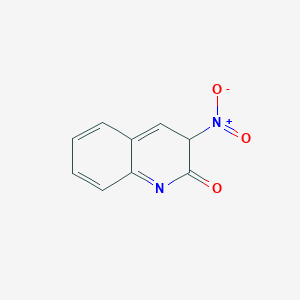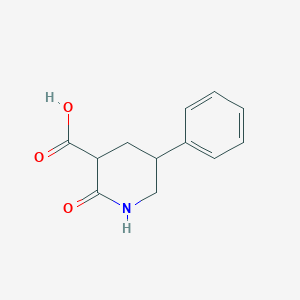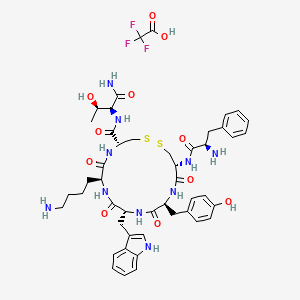
TT-232 (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TT-232 (TFA): CAP-232 (TFA) or TLN-232 (TFA) , is a structural derivative of the peptide hormone somatostatin. This compound has garnered significant attention due to its selective anti-proliferative and anti-inflammatory properties. It exhibits strong anti-tumor activity both in vitro and in vivo across a wide range of tumor models and induces apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: TT-232 (TFA) is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a disulfide bridge between cysteine residues, which is a critical step in achieving the desired biological activity. The reaction conditions typically involve the use of peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in an organic solvent like DMF (dimethylformamide) .
Industrial Production Methods: Industrial production of TT-232 (TFA) involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) followed by purification using high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: TT-232 (TFA) undergoes various chemical reactions, including:
Oxidation: The formation of disulfide bridges between cysteine residues.
Reduction: Breaking of disulfide bridges to yield free thiol groups.
Substitution: Peptide coupling reactions to form amide bonds
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: HBTU, DIPEA, and DMF for peptide coupling reactions
Major Products Formed:
Oxidation: Formation of disulfide-bridged peptides.
Reduction: Free thiol-containing peptides.
Substitution: Peptide chains with amide bonds
Scientific Research Applications
TT-232 (TFA) has a wide range of scientific research applications, including:
Chemistry:
Biology:
- Investigated for its role in inducing apoptosis in various tumor cell lines .
- Studied for its ability to inhibit tyrosine kinase activity and stimulate tyrosine phosphatase activity .
Medicine:
- Explored as a potential anti-tumor therapeutic agent due to its strong anti-tumor effects .
- Under investigation for its anti-inflammatory and analgesic properties .
Industry:
Mechanism of Action
TT-232 (TFA) exerts its effects through multiple mechanisms:
Molecular Targets and Pathways:
Somatostatin Receptors: TT-232 (TFA) binds to somatostatin receptors, particularly SSTR1 and SSTR4, to mediate its anti-tumor activity.
Tyrosine Kinase Inhibition: Inhibits tyrosine kinase activity, leading to reduced cell proliferation.
Tyrosine Phosphatase Stimulation: Stimulates tyrosine phosphatase activity, promoting apoptosis in tumor cells.
Pyruvate Kinase Modulation: Modulates the activity of pyruvate kinase, a key enzyme in glycolysis, to exert its anti-tumor effects.
Comparison with Similar Compounds
TT-232 (TFA) is unique compared to other somatostatin analogs due to its selective anti-proliferative and anti-inflammatory properties. Similar compounds include:
Octreotide: A long-acting somatostatin analog used to treat acromegaly and certain types of tumors.
Pasireotide: Another somatostatin analog with a broader receptor binding profile, used to treat Cushing’s disease and acromegaly.
Lanreotide: A somatostatin analog used to treat acromegaly and neuroendocrine tumors.
TT-232 (TFA) stands out due to its strong anti-tumor activity and ability to induce apoptosis selectively in tumor cells .
Properties
Molecular Formula |
C47H59F3N10O11S2 |
|---|---|
Molecular Weight |
1061.2 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H58N10O9S2.C2HF3O2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46;3-2(4,5)1(6)7/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64);(H,6,7)/t25-,31-,33+,34+,35-,36+,37+,38+;/m1./s1 |
InChI Key |
DONBUNHQHAMXKX-YWCUHKGISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


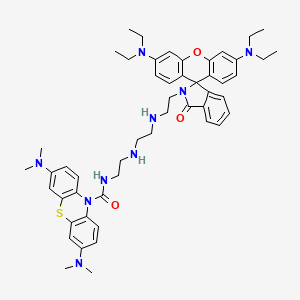
![[(5Z,7R,8R,9R)-4-(2-methoxy-2-oxoacetyl)-5-(2-methoxy-2-oxoethylidene)-7,8-dimethyl-2,13,15-trioxatetracyclo[8.6.1.04,17.012,16]heptadeca-1(17),10,12(16)-trien-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12363070.png)
![2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12363076.png)
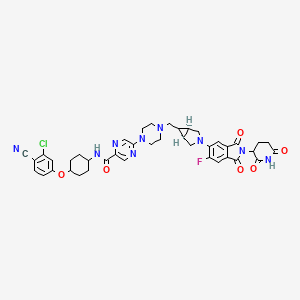
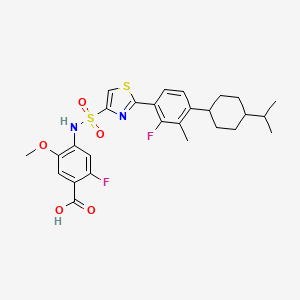
![6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide](/img/structure/B12363096.png)
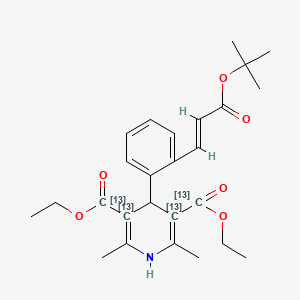
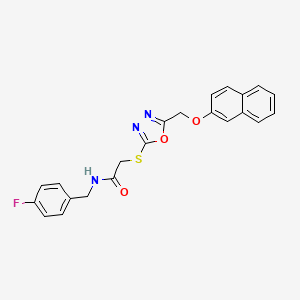
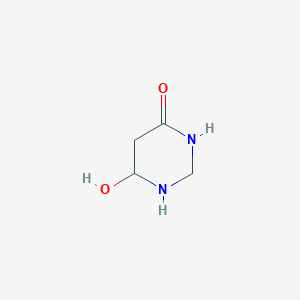
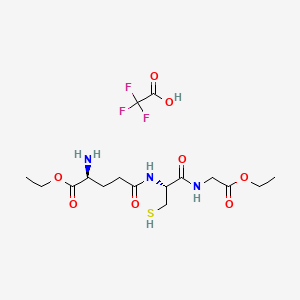
![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)

